

4-Fluoro-2-(trifluoromethyl)benzylamine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Fluoro-2-(trifluoromethyl)benzylamine
Cat. No.:	B026561

[Get Quote](#)

An In-depth Technical Guide to **4-Fluoro-2-(trifluoromethyl)benzylamine**: Properties, Synthesis, and Applications

Introduction

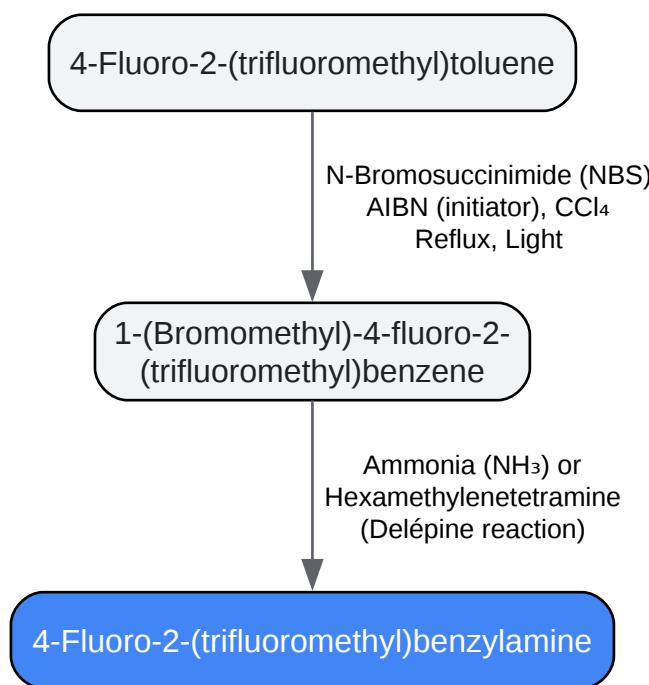
4-Fluoro-2-(trifluoromethyl)benzylamine is a highly functionalized aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.^[1] Its structure, featuring a benzylamine core substituted with both a fluorine atom and a trifluoromethyl (CF₃) group, imparts a unique combination of steric and electronic properties. The strategic placement of these fluorine-containing moieties is a well-established strategy in modern drug design to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability and receptor binding affinity.^[2] This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the compound's chemical properties, a detailed synthetic protocol, its applications in drug discovery, and essential safety and handling procedures.

Physicochemical and Structural Properties

The distinct molecular architecture of **4-Fluoro-2-(trifluoromethyl)benzylamine** is central to its chemical behavior.^[1] The benzene ring is substituted with a fluorine atom at the para (4) position, a trifluoromethyl group at the ortho (2) position, and a methanamine (-CH₂NH₂) group at the 1-position. The potent electron-withdrawing nature of both the fluorine and trifluoromethyl

substituents significantly influences the electron density of the aromatic ring and the basicity of the amine group.^[1] The bulky trifluoromethyl group also introduces considerable steric hindrance around the aminomethyl moiety, which can affect its reactivity and intermolecular interactions.^[1]

A summary of its core physicochemical properties is presented below for quick reference.


Property	Value	Reference(s)
CAS Number	202522-22-3	[1] [3]
Molecular Formula	C ₈ H ₇ F ₄ N	[1] [3]
Molecular Weight	193.14 g/mol	[1] [3]
IUPAC Name	[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine	[1]
Appearance	Colorless solid or liquid	[1] [3]
Melting Point	46 °C	[1]
Boiling Point	177 - 185 °C	[1] [3]
Density	1.312 g/cm ³	[3]
Flash Point	73 °C	[3]
pKa (Predicted)	8.21 ± 0.10	[4]
XLogP3	1.8	[3]
SMILES	C1=CC(=C(C=C1F)C(F)F)CN	[1]
InChI Key	BLQGRYYLPWCHMA-UHFFFAOYSA-N	[1]

Synthesis and Reactivity

Recommended Synthetic Protocol

For pharmaceutical-grade synthesis where regiochemical purity is paramount, a multi-step sequence starting from a commercially available precursor is preferred.^[1] The following protocol describes a common and reliable method involving benzylic bromination followed by amination.

Rationale: This stepwise approach provides excellent control over the position of the functional groups, avoiding the formation of unwanted isomers that can be difficult to separate. The starting material, 4-fluoro-2-(trifluoromethyl)toluene, ensures the correct initial placement of the key fluorine and trifluoromethyl substituents. Free-radical bromination is highly selective for the benzylic position, and the subsequent nucleophilic substitution with an ammonia equivalent cleanly introduces the required primary amine.

[Click to download full resolution via product page](#)

*Fig 1: Synthetic workflow for **4-Fluoro-2-(trifluoromethyl)benzylamine**.*

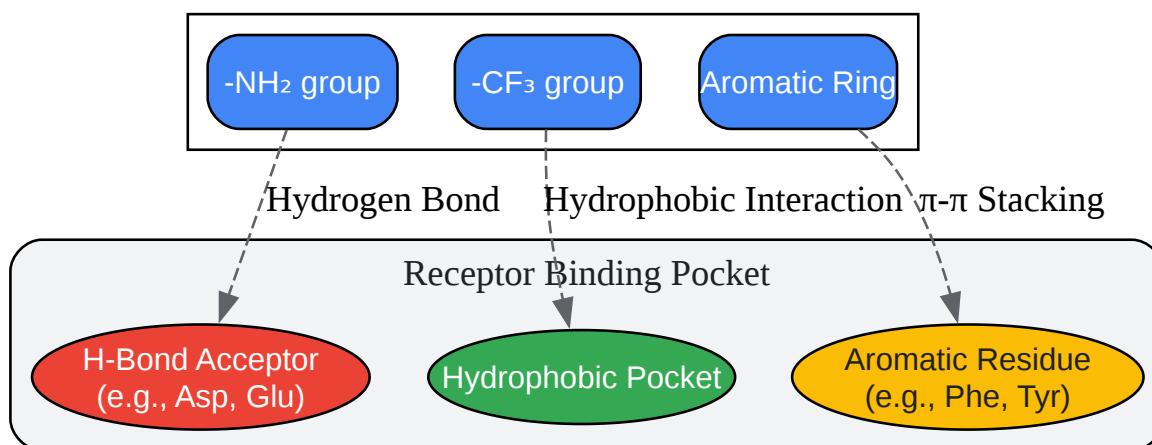
Step-by-Step Methodology:

- Benzylic Bromination:
 - To a solution of 4-fluoro-2-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl_4), add N-Bromosuccinimide (NBS, 1.1 eq).

- Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
- Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene. This intermediate is often used directly in the next step without further purification.

- Amination (Delépine Reaction):
 - Dissolve the crude benzylic bromide from the previous step in a solvent mixture (e.g., chloroform or dichloromethane).
 - Add hexamethylenetetramine (HMTA, 1.1 eq) and stir the mixture at room temperature. A quaternary ammonium salt will precipitate.
 - Collect the salt by filtration and wash with a non-polar solvent (e.g., diethyl ether).
 - Hydrolyze the salt by heating it in a mixture of ethanol and concentrated hydrochloric acid.
 - After hydrolysis, cool the solution and make it basic with an aqueous solution of sodium hydroxide (NaOH) to deprotonate the amine.
 - Extract the final product, **4-fluoro-2-(trifluoromethyl)benzylamine**, with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the purified product.

Chemical Reactivity


As a primary amine, **4-fluoro-2-(trifluoromethyl)benzylamine** undergoes a range of typical reactions, making it a versatile building block.^[1] These include N-acylation with acid chlorides or anhydrides to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and reductive amination with aldehydes or ketones to yield secondary amines. These reactions are fundamental for incorporating this fluorinated moiety into more complex target molecules.^[1]

Applications in Drug Discovery and Medicinal Chemistry

The true value of **4-fluoro-2-(trifluoromethyl)benzylamine** lies in its application as a strategic building block in drug design. The CF_3 group is a bioisostere for various groups and is known to increase lipophilicity, which can enhance a molecule's ability to cross the blood-brain barrier, making it a valuable feature for CNS-active drug candidates.[1] Furthermore, the C-F bonds are exceptionally stable to metabolic degradation, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.[5]

Key Research Applications:

- **Enzyme Inhibitors:** Derivatives have been used to prepare inhibitors for enzymes such as Acyl-CoA:cholesterol acyltransferase (ACAT), which are targets for treating hypercholesterolemia.[3][4][6] Other related compounds have been investigated as selective inhibitors of phenylethanolamine N-methyltransferase, an enzyme involved in neurotransmitter biosynthesis.[1]
- **CNS-Active Agents:** The compound's ability to cross the blood-brain barrier makes it a candidate for developing drugs targeting neurological disorders.[1]
- **Antitumor Agents:** Certain derivatives have demonstrated cytotoxicity against human cancer cell lines, indicating potential applications in oncology.[1]

[Click to download full resolution via product page](#)

Fig 2: Conceptual diagram of the 4-F-2-CF₃-benzylamine moiety interacting with a receptor.

Safety, Handling, and Storage

4-Fluoro-2-(trifluoromethyl)benzylamine is classified as a corrosive material and requires careful handling to avoid exposure.[3][7]

- Hazard Classification: Skin Corrosion/Irritation Category 1B (H314: Causes severe skin burns and eye damage).[7]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles with a face shield. All handling should be performed in a well-ventilated fume hood.[7]
- Storage: The compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen) in a tightly sealed container.[3][4][8] Recommended storage is in a cool, dry place.[4]
- First Aid Measures:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
 - Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[7]
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[7]

References

- ResearchGate. *Tactical Applications of Fluorine in Drug Design and Development.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE manufacturers and suppliers in india [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE | 202522-22-3 [chemicalbook.com]
- 7. fishersci.fi [fishersci.fi]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Fluoro-2-(trifluoromethyl)benzylamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b026561#4-fluoro-2-trifluoromethyl-benzylamine-chemical-properties\]](https://www.benchchem.com/product/b026561#4-fluoro-2-trifluoromethyl-benzylamine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com